- Preparation of carbapenem derivatives for use as antibacterial agents, World Intellectual Property Organization, , ,

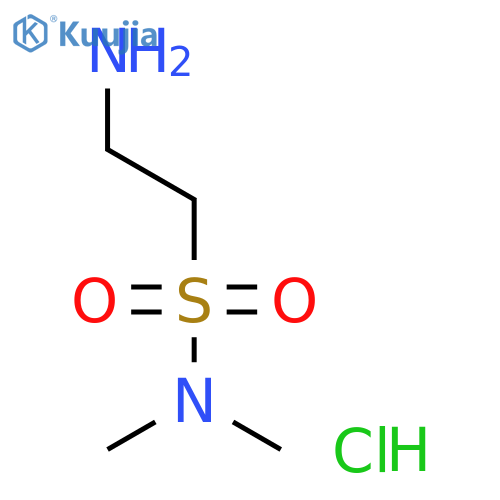

Cas no 91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride)

91893-69-5 structure

Produktname:2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride

CAS-Nr.:91893-69-5

MF:C4H13ClN2O2S

MW:188.676218748093

MDL:MFCD04112919

CID:1087639

PubChem ID:23448789

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride

- 2-AMINO-N,N-DIMETHYLETHANE-1-SULFONAMIDE HYDROCHLORIDE

- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride (9CI)

- 2-[(Dimethylamino)sulfonyl]ethanaminium chloride

- N,N-Dimethyl-2-aminoethanesulfonamide hydrochloride

- 2-amino-N,N-dimethylethanesulfonamide;hydrochloride

- MFCD04112919

- 2-amino-N,N-dimethylethanesulfonamidehydrochloride

- 12N-837

- CS-0151270

- C4H13ClN2O2S

- SY198278

- DB-116586

- 91893-69-5

- 2-Amino-N,N-dimethylethanesulfonamide hydrochloride, AldrichCPR

- AKOS015848166

- 2-azanyl-N,N-dimethyl-ethanesulfonamide hydrochloride

- 2-Amino-N,N-dimethylethanesulfonamide HCl

- EN300-218219

- DTXSID60634264

- 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1)

- Z2168496088

- SCHEMBL3763700

- A844092

- Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride

- 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride

-

- MDL: MFCD04112919

- Inchi: 1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H

- InChI-Schlüssel: PIZGQSWCZNVPFH-UHFFFAOYSA-N

- Lächelt: Cl.O=S(CCN)(N(C)C)=O

Berechnete Eigenschaften

- Genaue Masse: 188.0386265g/mol

- Monoisotopenmasse: 188.0386265g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 3

- Komplexität: 156

- Anzahl kovalent gebundener Einheiten: 2

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 71.8Ų

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-218219-0.25g |

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |

91893-69-5 | 95% | 0.25g |

$35.0 | 2023-09-16 | |

| Enamine | EN300-218219-10.0g |

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |

91893-69-5 | 95% | 10g |

$600.0 | 2023-05-31 | |

| Apollo Scientific | OR310074-1g |

2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |

91893-69-5 | 1g |

£359.00 | 2025-02-19 | ||

| eNovation Chemicals LLC | D759637-5g |

Ethanesulfonamide, 2-amino-N,N-dimethyl-, monohydrochloride |

91893-69-5 | 95+% | 5g |

$1060 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221910-10g |

2-Amino-N,N-dimethylethanesulfonamide hydrochloride |

91893-69-5 | 95% | 10g |

¥13995.00 | 2024-04-25 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-200mg |

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |

91893-69-5 | 95+% | 200mg |

613.0CNY | 2021-07-17 | |

| abcr | AB218223-10 g |

2-Amino-N,N-dimethylethanesulfonamide hydrochloride, 95%; . |

91893-69-5 | 95% | 10g |

€701.50 | 2023-06-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RE015-1g |

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |

91893-69-5 | 95+% | 1g |

2044.0CNY | 2021-07-17 | |

| Apollo Scientific | OR310074-500mg |

2-Amino-N,N-dimethylethane-1-sulfonamide hydrochloride |

91893-69-5 | 500mg |

£186.00 | 2023-09-02 | ||

| TRC | A638398-1000mg |

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride |

91893-69-5 | 1g |

$ 391.00 | 2023-04-19 |

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

Referenz

- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, European Patent Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referenz

- Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists, Journal of Medicinal Chemistry, 2010, 53(6), 2390-2400

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 7 h, reflux

Referenz

- Synthesis and antiviral, insecticidal, and fungicidal activities of gossypol derivatives containing alkylimine, oxime or hydrazine moiety, Bioorganic & Medicinal Chemistry, 2016, 24(3), 474-483

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt → 90 °C; cooled; overnight, rt

Referenz

- Preparation of hydroxynaphthyridinone carboxamides useful as HIV integrase inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Quinazolines and related heterocyclic compounds, and their therapeutic use, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- N-Nitroso compounds, compositions containing these compounds, and methods of treatment with them, European Patent Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Preparation of quinazolines and related heterocyclic compounds as histamine receptor ligands and their therapeutic use, World Intellectual Property Organization, , ,

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Raw materials

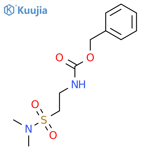

- Carbamic acid, [2-[(dimethylamino)sulfonyl]ethyl]-, phenylmethyl ester

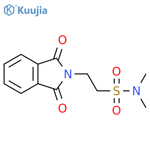

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylethanesulfonamide

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Preparation Products

2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride Verwandte Literatur

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

91893-69-5 (2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride) Verwandte Produkte

- 91893-70-8(2-Amino-N,N-dimethylethanesulfonamide)

- 1355225-21-6(Tert-Butyl ((6-(azepan-1-yl)-2-methylpyridin-3-yl)methyl)carbamate)

- 2094316-70-6(tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate)

- 56704-27-9(4,5-dimethylpyridine-3-carbonitrile)

- 1493157-38-2(4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid)

- 2138567-86-7(3-Cyclopentyl-4-methylcyclohexan-1-one)

- 879935-79-2(methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxylate)

- 1798538-54-1(2-methoxy-N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide)

- 1806064-15-2(6-Bromo-2-cyano-3-hydroxyphenylacetic acid)

- 4720-29-0(N-Benzyl-3-aminopropanol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91893-69-5)2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride

Reinheit:99%/99%/99%

Menge:1g/5g/10g

Preis ($):217.0/722.0/1155.0